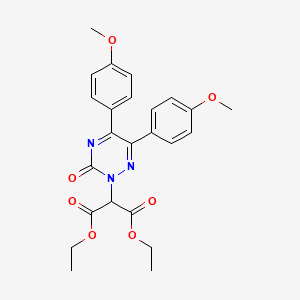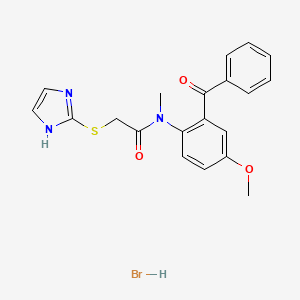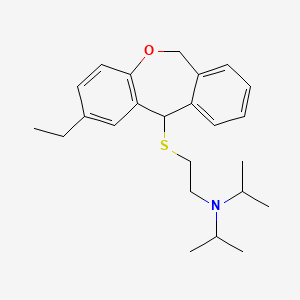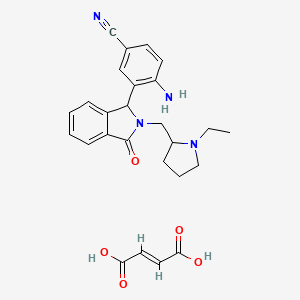
Peptide 360-373
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide 360-373 is a specific sequence of amino acids that forms a part of a larger protein or peptide Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peptide 360-373 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, which is critical for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Peptide 360-373 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often affecting sulfur-containing amino acids like cysteine.
Reduction: The addition of hydrogen or removal of oxygen, which can reverse oxidation.
Substitution: Replacement of one functional group with another, often used to modify the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids present in this compound and the reaction conditions. For example, oxidation of cysteine residues can form disulfide bonds, while reduction can break these bonds.
Wissenschaftliche Forschungsanwendungen
Peptide 360-373 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Wirkmechanismus
The mechanism of action of Peptide 360-373 depends on its specific sequence and the biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can involve:
Receptor Binding: this compound may bind to cell surface receptors, triggering intracellular signaling pathways.
Enzyme Inhibition: It can inhibit or activate enzymes by binding to their active sites.
Cell Penetration: Some peptides can penetrate cell membranes and interact with intracellular targets
Vergleich Mit ähnlichen Verbindungen
Peptide 360-373 can be compared with other similar peptides based on their sequence, structure, and function. Similar compounds include:
Peptide 374-387: Another segment of the same protein, with different biological activities.
Peptide 350-363: A shorter peptide with overlapping sequence but distinct properties.
Synthetic Peptides: Designed peptides with similar sequences but modified for enhanced stability or activity
This compound is unique due to its specific sequence and the resulting biological activities, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
127422-65-5 |
|---|---|
Molekularformel |
C77H121N29O24S |
Molekulargewicht |
1869.0 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H121N29O24S/c1-36(60(115)95-48(12-8-26-91-77(86)87)67(122)106-59(38(3)108)73(128)99-45(9-4-5-23-78)65(120)102-52(30-56(80)111)70(125)103-53(31-57(81)112)71(126)104-54(74(129)130)28-40-15-19-43(110)20-16-40)93-63(118)46(10-6-24-89-75(82)83)97-72(127)55(33-107)105-69(124)50(27-39-13-17-42(109)18-14-39)100-61(116)37(2)94-68(123)51(29-41-32-88-35-92-41)101-66(121)49(21-22-58(113)114)98-64(119)47(11-7-25-90-76(84)85)96-62(117)44(79)34-131/h13-20,32,35-38,44-55,59,107-110,131H,4-12,21-31,33-34,78-79H2,1-3H3,(H2,80,111)(H2,81,112)(H,88,92)(H,93,118)(H,94,123)(H,95,115)(H,96,117)(H,97,127)(H,98,119)(H,99,128)(H,100,116)(H,101,121)(H,102,120)(H,103,125)(H,104,126)(H,105,124)(H,106,122)(H,113,114)(H,129,130)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t36-,37-,38+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-/m0/s1 |
InChI-Schlüssel |
VQQDBFABRQNMNY-UCSZLESZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


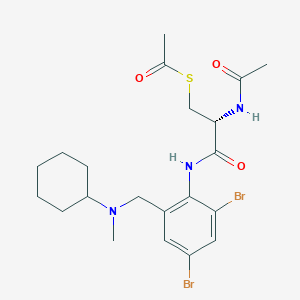

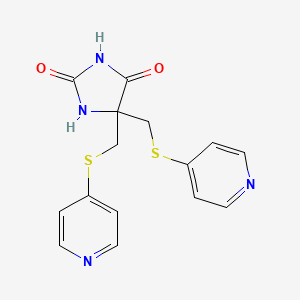
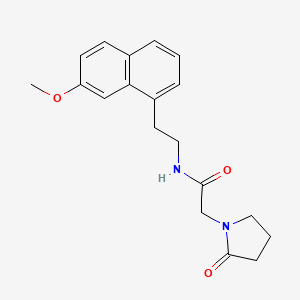
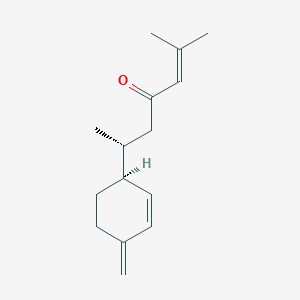
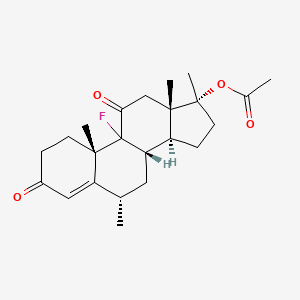
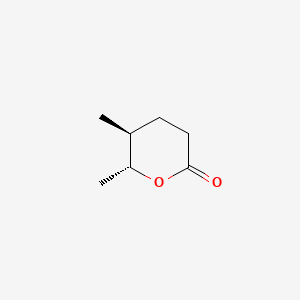
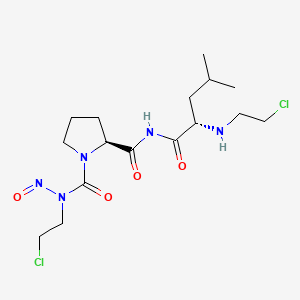
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
